Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)-
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Overview
Description
1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,3-dioxaindan-5-ylmethyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dioxaindan-5-ylmethyl chloride with 4-(prop-2-yn-1-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperidine
- 1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)morpholine
Uniqueness
1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a prop-2-yn-1-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
55436-34-5 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C15H18N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h1,3-4,10H,5-9,11-12H2 |
InChI Key |
YCBCFXZNMNLQDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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